molecular formula C8H6N2O2 B8800569 5-Cyano-2-hydroxybenzamide CAS No. 97005-33-9

5-Cyano-2-hydroxybenzamide

Cat. No. B8800569
CAS RN: 97005-33-9
M. Wt: 162.15 g/mol
InChI Key: IRLLYCGYUULHAR-UHFFFAOYSA-N
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Description

5-Cyano-2-hydroxybenzamide is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyano-2-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-2-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

97005-33-9

Product Name

5-Cyano-2-hydroxybenzamide

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

5-cyano-2-hydroxybenzamide

InChI

InChI=1S/C8H6N2O2/c9-4-5-1-2-7(11)6(3-5)8(10)12/h1-3,11H,(H2,10,12)

InChI Key

IRLLYCGYUULHAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (43.3 g) was added dropwise with ice-cooling to a solution of 5-cyano-salicylic acid (29.0 g) and triethylamine (54.0 g) in dichloromethane (300 ml). After the addition was complete, the reaction mixture was stirred for 2 hours at ice-cooling temperature to room temperature. The solvent was distilled off under reduced pressure and the residue was extracted by addition of ethyl acetate and an aqueous potassium bisulfate solution. The ethyl acetate layer was washed with saturated saline solution, dried over anhydrous magnesium sulfate. The solvent was distilled off to obtain oil. This oil was dissolved in 1,2-dichloroethane (100 ml), and thionyl chloride (42.4 g) and dimethylformamide (0.5 ml) were added to the mixture, and the resulting mixture was heated under reflux for 1 hour. After air cooling, the solvent was distilled off under reduced pressure, and the residue was dissolved in tetrahydrofuran (100 ml). This solution was added with ice cooling to a mixed solution of aqueous ammonia (100 ml) and tetrahydrofuran (100 ml), and the mixture was stirred for 1 hour. An aqueous potassium bisulfate solution was added to the mixture to adjust to pH 2 to 3, and the mixture was extracted with ethyl acetate-tetrahydrofuran three times. The organic layers were combined and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain crude 5-cyano-salicylamide.
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
42.4 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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